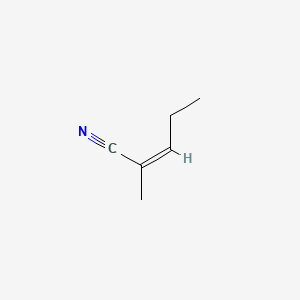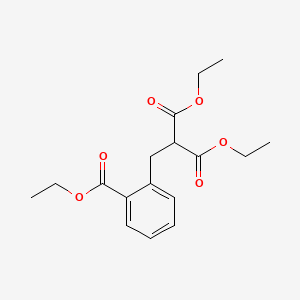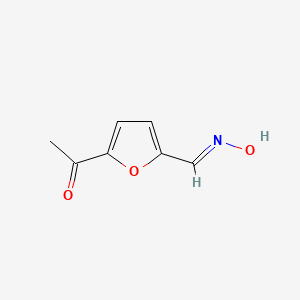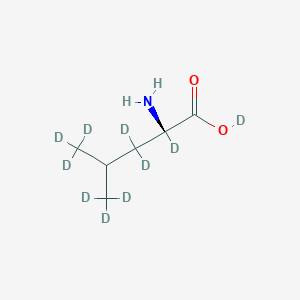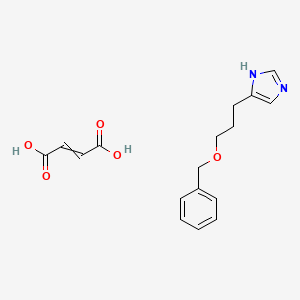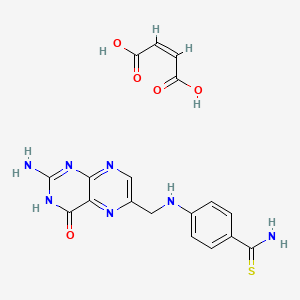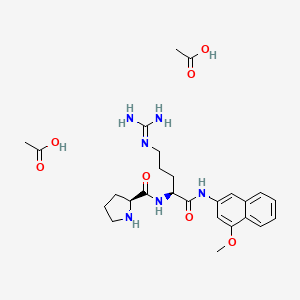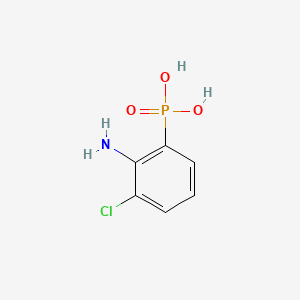![molecular formula C9H8ClN3O B13826263 N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide CAS No. 35642-74-1](/img/structure/B13826263.png)
N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide typically involves the reaction of 6-chloro-1H-benzo[d]imidazole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学的研究の応用
N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
作用機序
The mechanism of action of N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological processes. For example, it may inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. This inhibition can result in the suppression of cancer cell growth and proliferation.
類似化合物との比較
Similar Compounds
6-Chloro-1H-benzo[d]imidazole: Lacks the acetamide group but shares the benzimidazole core structure.
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide: Similar structure but with a different substitution pattern on the benzimidazole ring.
Uniqueness
N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide is unique due to the presence of both the chlorine atom and the acetamide group, which confer distinct chemical and biological properties
特性
CAS番号 |
35642-74-1 |
|---|---|
分子式 |
C9H8ClN3O |
分子量 |
209.63 g/mol |
IUPAC名 |
N-(6-chloro-1H-benzimidazol-2-yl)acetamide |
InChI |
InChI=1S/C9H8ClN3O/c1-5(14)11-9-12-7-3-2-6(10)4-8(7)13-9/h2-4H,1H3,(H2,11,12,13,14) |
InChIキー |
IBDNYLLOUHKULY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NC2=C(N1)C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-4-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide](/img/structure/B13826191.png)
![(3S,3'S,6S,6'S)-6,6'-((1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaene-1,18-diyl)bis(1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol)](/img/structure/B13826203.png)
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide](/img/structure/B13826204.png)
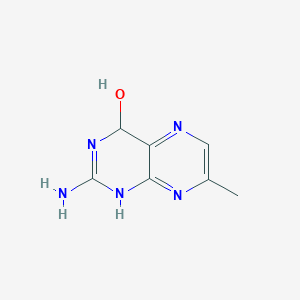
![(E)-4-(2-Hydroxy-5-methylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B13826215.png)
![(2R)-2-hydroxy-2-[(2S,3R,4R)-2,3,4-trihydroxy-5-oxooxolan-2-yl]acetic acid](/img/structure/B13826217.png)
